molecular formula C10H14N4O2 B1388848 5-nitro-N-(piperidin-1-yl)pyridin-2-amine CAS No. 1090807-64-9

5-nitro-N-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B1388848
CAS No.: 1090807-64-9
M. Wt: 222.24 g/mol
InChI Key: OYNLQHKPVCTUPJ-UHFFFAOYSA-N
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Description

5-nitro-N-(piperidin-1-yl)pyridin-2-amine: is a heterocyclic compound that features both a piperidine and a pyridine ring. The presence of a nitro group at the 5-position of the pyridine ring and an amine group at the 2-position makes this compound particularly interesting for various chemical and biological applications. The piperidine ring, a six-membered ring containing one nitrogen atom, is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-N-(piperidin-1-yl)pyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method is to start with 2-chloropyridine, which undergoes nitration to introduce the nitro group at the 5-position. The resulting 5-nitro-2-chloropyridine is then reacted with piperidine under suitable conditions to replace the chlorine atom with a piperidin-1-yl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-N-(piperidin-1-yl)pyridin-2-amine can undergo reduction to form an amino group, resulting in 5-amino-N-(piperidin-1-yl)pyridin-2-amine.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 5-amino-N-(piperidin-1-yl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-nitro-N-(piperidin-1-yl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.

Biology: The compound’s ability to interact with biological targets makes it a candidate for drug development. It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Due to its structural similarity to other pharmacologically active compounds, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    5-nitro-N-(morpholin-4-yl)pyridin-2-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

    5-nitro-N-(pyrrolidin-1-yl)pyridin-2-amine: Contains a pyrrolidine ring instead of a piperidine ring.

    5-nitro-N-(azepan-1-yl)pyridin-2-amine: Features an azepane ring instead of a piperidine ring.

Uniqueness: The presence of the piperidine ring in 5-nitro-N-(piperidin-1-yl)pyridin-2-amine provides unique pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

5-nitro-N-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-4-5-10(11-8-9)12-13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNLQHKPVCTUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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